2-(4-Amino-2-nitrophenoxy)acetic acid
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Overview
Description
2-(4-Amino-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H8N2O5 It is characterized by the presence of an amino group, a nitro group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-nitrophenoxy)acetic acid typically involves the nitration of 4-aminophenol followed by the etherification with chloroacetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-(4-Amino-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the reagents used.
Scientific Research Applications
2-(4-Amino-2-nitrophenoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The phenoxyacetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-Amino-2-nitrophenol: Shares the amino and nitro groups but lacks the phenoxyacetic acid moiety.
2-Nitrophenoxyacetic acid: Contains the nitro and phenoxyacetic acid groups but lacks the amino group.
4-Aminophenoxyacetic acid: Contains the amino and phenoxyacetic acid groups but lacks the nitro group.
Uniqueness: 2-(4-Amino-2-nitrophenoxy)acetic acid is unique due to the presence of all three functional groups (amino, nitro, and phenoxyacetic acid) in a single molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-amino-2-nitrophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIPMALFJYDNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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